molecular formula C12H16Cl2 B1443710 4-tert-Butyl-1,2-bis(chloromethyl)benzene CAS No. 141788-33-2

4-tert-Butyl-1,2-bis(chloromethyl)benzene

Cat. No. B1443710
M. Wt: 231.16 g/mol
InChI Key: ZDRSEVCJTGMTRQ-UHFFFAOYSA-N
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Description

4-tert-Butyl-1,2-bis(chloromethyl)benzene is a chemical compound with the molecular formula C11H15Cl . It is also known as 1-Chloromethyl-4-tert-butylbenzene or 4-(tert-Butyl)-α-chlorotoluene .

Scientific Research Applications

  • Cyclodextrin Functionalization : Armspach et al. (2005) demonstrated the use of 1,3-Bis[bis(4-tert-butylphenyl)chloromethyl]benzene for regioselective capping in the preparation of cyclodextrin derivatives. This study highlights its potential in the synthesis of A,B-functionalised cyclodextrins, valuable in host-guest chemistry (Armspach et al., 2005).

  • Polyamide Synthesis : In the field of polymer science, Hsiao et al. (2000) utilized a derivative of 4-tert-butylcatechol, closely related to 4-tert-Butyl-1,2-bis(chloromethyl)benzene, to create novel polyamides. These materials exhibited excellent thermal stability and solubility, demonstrating the compound's utility in advanced material synthesis (Hsiao, Yang, & Chen, 2000).

  • Synthesis of Disilacyclobutene Derivatives : Naka et al. (2004) explored the reaction of certain benzene derivatives, including those similar to 4-tert-Butyl-1,2-bis(chloromethyl)benzene, with chlorine gas to produce disilacyclobutene derivatives. This indicates its role in the synthesis of complex organometallic compounds (Naka et al., 2004).

  • Chloromethylation Studies : Olah et al. (1976) studied the chloromethylation of benzene and alkylbenzenes using compounds like 4-tert-Butyl-1,2-bis(chloromethyl)benzene. This research is crucial in understanding the reactivity and application of such compounds in organic synthesis (Olah, Beal, & Olah, 1976).

  • Fluorinated Polyimide Development : Yang, Su, and Chiang (2006) investigated the synthesis of fluorinated polyimides using a derivative of 4-tert-butylcatechol. The resulting polymers showed promising properties for use in high-performance materials (Yang, Su, & Chiang, 2006).

properties

IUPAC Name

4-tert-butyl-1,2-bis(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2/c1-12(2,3)11-5-4-9(7-13)10(6-11)8-14/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRSEVCJTGMTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30770466
Record name 4-tert-Butyl-1,2-bis(chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30770466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-1,2-bis(chloromethyl)benzene

CAS RN

141788-33-2
Record name 4-tert-Butyl-1,2-bis(chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30770466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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